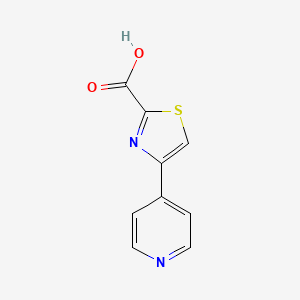

4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-pyridin-4-yl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)8-11-7(5-14-8)6-1-3-10-4-2-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDKRMNFUXPIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627084 | |

| Record name | 4-(Pyridin-4-yl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59020-47-2 | |

| Record name | 4-(4-Pyridinyl)-2-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59020-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyridin-4-yl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid

Abstract

This guide provides a comprehensive, technically-grounded overview of the synthesis of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary synthetic route detailed is the Hantzsch thiazole synthesis, a robust and widely adopted method for constructing the thiazole core. We will dissect the strategic considerations for this pathway, provide detailed, step-by-step protocols for the key transformations, and discuss the critical aspects of reaction mechanisms, optimization, and characterization. This document is intended for researchers and professionals in the fields of organic synthesis and pharmaceutical sciences, offering field-proven insights to facilitate successful and efficient synthesis.

Introduction and Strategic Overview

The 4-pyridin-4-yl-1,3-thiazole moiety is a privileged scaffold in modern drug discovery. Its unique electronic properties and ability to engage in various biological interactions make it a valuable component in the design of novel therapeutic agents, including inhibitors of enzymes like Bloom helicase and compounds with potential antimicrobial or anticancer activities.[1][2][3] The synthesis of this compound provides a key building block, allowing for further elaboration and diversification through its carboxylic acid handle.

The most logical and widely employed strategy for the construction of this molecule is the Hantzsch thiazole synthesis .[4][5] This classical method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. For our target molecule, this translates to the reaction between thioisonicotinamide (the pyridine-containing thioamide) and an α-halo pyruvic acid derivative, such as ethyl bromopyruvate .[6][7] The resulting thiazole ester is then hydrolyzed to yield the final carboxylic acid.

This approach is favored for its reliability, accessibility of starting materials, and generally good yields. The causality behind this choice rests on the high nucleophilicity of the sulfur atom in the thioamide, which readily attacks the electrophilic carbon of the α-halocarbonyl compound, initiating the cyclization cascade.[4]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule logically disconnects the thiazole ring according to the Hantzsch synthesis pathway.

Sources

- 1. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid [myskinrecipes.com]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. Steric and Electronic Factors Influence Regio‐isomeric Thiazole Formations Between Substituted Benzothioamides and Ethyl Bromopyruvate / Journal of Heterocyclic Chemistry, 2013 [sci-hub.jp]

Spectroscopic data of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Profile of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid

Introduction

This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a pyridine ring, a thiazole core, and a carboxylic acid moiety, presents a unique combination of pharmacophores. Thiazole derivatives are known for a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] Similarly, the pyridine nucleus is a common scaffold in numerous pharmaceuticals. The carboxylic acid group not only influences the molecule's solubility and pharmacokinetic properties but also serves as a key synthetic handle for further derivatization.

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from structurally analogous compounds and foundational spectroscopic principles to construct a reliable, predictive profile. This approach offers a robust framework for researchers engaged in the synthesis, identification, and characterization of this compound and its derivatives. The causality behind experimental choices and data interpretation is emphasized throughout, ensuring a blend of theoretical understanding and practical application.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data lies in understanding the electronic environment of each atom within the molecule. The structure combines two aromatic heterocyclic rings—the electron-deficient pyridine ring and the electron-rich thiazole ring—linked together and appended with a carboxyl group. This conjugated system is expected to give rise to distinct signals in NMR, Mass, IR, and UV-Vis spectroscopy.

Caption: Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on the distinct electronic environments of the protons and carbons.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the thiazole proton and the four protons of the pyridine ring. The carboxylic acid proton may be observable as a very broad singlet, often exchanging with trace water in the solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |

| Carboxyl OH | 12.0 - 14.0 | Broad Singlet (br s) | Highly deshielded acidic proton, subject to hydrogen bonding and rapid exchange. |

| Pyridine H-2', H-6' | ~ 8.7 | Doublet (d) | Protons adjacent to the electronegative nitrogen atom are significantly deshielded. |

| Pyridine H-3', H-5' | ~ 7.9 | Doublet (d) | Protons ortho to the thiazole substituent. |

| Thiazole H-5 | ~ 8.2 | Singlet (s) | The sole proton on the thiazole ring, its chemical shift is influenced by the adjacent sulfur and nitrogen atoms and the attached pyridine ring. |

Note: Spectra are typically recorded in DMSO-d₆ to observe exchangeable protons like -COOH.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Carboxyl C=O | 160 - 165 | Typical range for a carboxylic acid carbon attached to an aromatic ring. |

| Thiazole C-2 | 165 - 170 | Carbon situated between two heteroatoms (N and S) and attached to the carboxyl group. |

| Thiazole C-4 | 150 - 155 | Carbon bearing the pyridine substituent. |

| Thiazole C-5 | 120 - 125 | The only C-H carbon on the thiazole ring. |

| Pyridine C-4' | 140 - 145 | Quaternary carbon attached to the thiazole ring. |

| Pyridine C-2', C-6' | ~ 150 | Carbons adjacent to the ring nitrogen are strongly deshielded. |

| Pyridine C-3', C-5' | ~ 122 | Carbons ortho to the point of attachment. |

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Integrate the ¹H NMR signals and reference the chemical shifts to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₀H₆N₂O₂S

-

Molecular Weight: 220.24 g/mol

-

Expected Molecular Ion (M⁺): A prominent peak is expected at m/z = 220 (for the [M]⁺ ion) or m/z = 221 (for the [M+H]⁺ ion in ESI). High-resolution mass spectrometry (HRMS) should confirm the exact mass consistent with the molecular formula.

Predicted Fragmentation Pathway

The molecule is expected to fragment in a predictable manner under electron impact (EI) or collision-induced dissociation (CID).

-

Decarboxylation: The most likely initial fragmentation is the loss of the carboxyl group, either as CO₂ (44 Da) or •COOH (45 Da), leading to a significant fragment at m/z = 176 or 175.

-

Ring Fissions: Subsequent fragmentation could involve the cleavage of the thiazole or pyridine rings. Loss of HCN (27 Da) from the pyridine ring is a common pathway.

Caption: Integrated workflow for spectroscopic validation.

Conclusion

The spectroscopic profile of this compound is predicted to be highly characteristic, defined by the unique interplay of its constituent functional groups. NMR spectroscopy will be instrumental in defining the precise connectivity and substitution pattern. Mass spectrometry will confirm the molecular weight and formula, while IR and UV-Vis spectroscopy will verify the presence of key functional groups and the conjugated electronic system, respectively. This in-depth guide provides researchers with a robust predictive framework to aid in the synthesis, purification, and final structural confirmation of this promising heterocyclic compound.

References

-

Begum, N., Anis, I., Saeed, S. M. G., Ashraf, S., & Choudhary, M. I. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. Available at: [Link]

-

Wróbel, M. P., et al. (2021). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 26(11), 3285. Available at: [Link]

-

Jadhav, P. A., et al. (2023). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega, 8(2), 2355-2365. Available at: [Link]

-

SpectraBase. (n.d.). Thiazol-4-carboxylic acid, 2-(4-pyridyl)-, ethyl ester. John Wiley & Sons, Inc. Retrieved January 24, 2026, from [Link]

-

Shah, R. (2024). Exploration of Pyridine-thiazolidin-4-one: Synthesis, DFT Study, UV-Vis/ Fluorescence Spectroscopy Analysis, Antibacterial Evaluation and Molecular Docking. ResearchGate. Available at: [Link]

-

Okumura, K., et al. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. Bulletin of the Chemical Society of Japan, 72(7), 1561-1572. Available at: [Link]

-

Sá, P. F. G., et al. (2021). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 26(18), 5556. Available at: [Link]

-

Saeed, A., et al. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22(3), 488-499. Available at: [Link]

-

Sá, P. F. G., et al. (2021). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. Available at: [Link]

-

Taylor, C. M., et al. (2020). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Infectious Diseases, 6(8), 2118-2133. Available at: [Link]

-

ResearchGate. (n.d.). UV-Visible spectra of the 2-phenyl-1,3-thiazolidine-4-carboxylic acid... Retrieved January 24, 2026, from [Link]

-

Akpan, I., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Medicinal Chemistry, 7(11). Available at: [Link]

-

Salem, M. A. I., et al. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 3(2), 119-128. Available at: [Link]

-

Grilec, A., et al. (2023). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 28(14), 5413. Available at: [Link]

-

Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 24, 2026, from [Link]

-

Salem, M. A. I., et al. (2013). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23. Available at: [Link]

-

Piatkowska, P., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(16), 4991. Available at: [Link]

-

PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

1H NMR and 13C NMR of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. The fusion of pyridine and thiazole rings creates a scaffold with diverse pharmacological potential. Thiazole derivatives are known for a wide range of biological activities, while the pyridine moiety can enhance solubility and provide sites for crucial molecular interactions in drug development.

Accurate structural elucidation is fundamental to understanding and utilizing such compounds. NMR spectroscopy, particularly ¹H and ¹³C NMR, is the premier technique for determining the precise molecular structure of organic compounds in solution. This guide will provide a detailed analysis of the NMR spectral features of this compound, offering a robust methodology for its characterization.

Molecular Structure and Atom Numbering

A standardized numbering system is crucial for unambiguous spectral assignments. The structure and numbering of this compound are presented below.

Caption: Molecular structure and numbering of this compound

Experimental Protocols

Sample Preparation: The Foundation of Quality Data

The choice of solvent is a critical first step. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to dissolve polar, acidic compounds and its high boiling point make it ideal.[1][2] The acidic proton of the carboxylic acid is readily observable in DMSO-d₆. A concentration of 10-20 mg in 0.5-0.7 mL of solvent is generally sufficient.

For chemical shift referencing, tetramethylsilane (TMS) is the standard (δ = 0.00 ppm). Alternatively, the residual solvent peak of DMSO-d₆ can be used (δH ≈ 2.50 ppm; δC ≈ 39.5 ppm).

NMR Data Acquisition: Optimizing Parameters

High-field NMR spectrometers (400 MHz and above) are recommended to achieve optimal signal dispersion.

¹H NMR Spectroscopy:

| Parameter | Recommended Setting | Rationale |

| Pulse Program | Standard 30° pulse | Provides good signal-to-noise with a short relaxation delay. |

| Spectral Width | ~12 ppm | Encompasses the expected chemical shift range for aromatic and acidic protons. |

| Acquisition Time | 2-4 seconds | Ensures adequate resolution of signals. |

| Relaxation Delay | 1-2 seconds | Allows for sufficient relaxation of protons between scans. |

| Number of Scans | 16-64 | Dependent on sample concentration to achieve a good signal-to-noise ratio. |

¹³C NMR Spectroscopy:

| Parameter | Recommended Setting | Rationale |

| Pulse Program | Proton-decoupled with a 30° pulse | Simplifies the spectrum by removing proton-carbon coupling, resulting in singlets for each carbon. |

| Spectral Width | ~200 ppm | Covers the full range of expected carbon chemical shifts. |

| Acquisition Time | 1-2 seconds | Provides sufficient resolution. |

| Relaxation Delay | 2-5 seconds | Longer delay is necessary for the full relaxation of quaternary carbons. |

| Number of Scans | ≥1024 | A higher number of scans is required due to the low natural abundance of ¹³C. |

Spectral Interpretation

¹H NMR Spectrum: Unraveling the Proton Environment

The ¹H NMR spectrum provides key information about the number of different types of protons and their neighboring environments.[3][4]

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| H-5 (Thiazole) | ~8.9 | Singlet | - | Located on the electron-deficient thiazole ring. |

| H-2', H-6' (Pyridine) | ~8.6 | Doublet | ~6.0 | Protons ortho to the electronegative nitrogen atom are significantly deshielded. |

| H-3', H-5' (Pyridine) | ~7.8 | Doublet | ~6.0 | Protons meta to the nitrogen are less deshielded than the ortho protons. |

| COOH | >13.0 | Broad Singlet | - | The acidic proton is highly deshielded and often broadened due to exchange. |

¹³C NMR Spectrum: A Deeper Look at the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.[5]

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | ~162 | The carbonyl carbon is highly deshielded. |

| C-2 (Thiazole) | ~168 | Attached to two electronegative heteroatoms (N and S). |

| C-4 (Thiazole) | ~155 | Part of the electron-deficient thiazole ring and attached to the pyridine ring. |

| C-5 (Thiazole) | ~125 | Aromatic carbon on the thiazole ring. |

| C-2', C-6' (Pyridine) | ~150 | Carbons ortho to the pyridine nitrogen are deshielded. |

| C-3', C-5' (Pyridine) | ~121 | Carbons meta to the pyridine nitrogen. |

| C-4' (Pyridine) | ~142 | Carbon attached to the thiazole ring. |

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules, 2D NMR experiments are essential for definitive structural elucidation.[5][6][7][8][9]

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings. A cross-peak between the signals of H-2'/H-6' and H-3'/H-5' would confirm their connectivity in the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[10] This experiment would link H-5 to C-5, H-2'/H-6' to C-2'/C-6', and H-3'/H-5' to C-3'/C-5'.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons. For example, the H-5 proton would show a correlation to C-4, and the pyridine protons would show correlations to the carbons of the thiazole ring.

Workflow for Complete Structural Elucidation

Caption: A logical workflow for the complete NMR-based structural elucidation of this compound.

Conclusion

The combined application of 1D and 2D NMR spectroscopy provides a powerful and definitive toolkit for the structural characterization of this compound. By understanding the principles behind chemical shifts, coupling constants, and the application of advanced NMR techniques, researchers can confidently elucidate the structure of this and related heterocyclic compounds, a critical step in the advancement of drug discovery and development.

References

- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865–883.

- Silva, A. M. S., & Pinto, D. C. G. A. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-429.

-

Chem-Impex. (n.d.). 4-Phenyl-1,3-thiazole-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[3][6][11]triazole-3-carboxylic acid ethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 6a. Retrieved from [Link]

- Gámez, F. J., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5236–5244.

- Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(21), 396-429.

- Gao, Y., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 635–641.

- MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180.

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

ChemBK. (n.d.). 2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). Thiazol-4-carboxylic acid, 2-(4-pyridyl)-, ethyl ester. Retrieved from [Link]

-

Lei, X., et al. (2007). 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3,4-b][3][11][12]thiadiazine derivatives. Magnetic Resonance in Chemistry, 45(3), 265-268.

- Molodtsov, S. G., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1737-1751.

- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883.

-

Wikipedia. (2024). Pyridinecarboxylic acid. Retrieved from [Link]

-

Wikipedia. (2024). 2-Aminothiazoline-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Piridyl)thiazolidine-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 8. 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3, 4-b] [1,3,4] thiadiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Mass Spectrometry of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. This document outlines the foundational principles, experimental protocols, and expected fragmentation patterns for this molecule. By leveraging established methodologies for similar chemical structures, this guide serves as a robust resource for researchers, scientists, and drug development professionals engaged in the characterization of novel pyridinyl-thiazole derivatives. The protocols described herein are designed to be self-validating, ensuring technical accuracy and reproducibility.

Introduction: The Analytical Imperative for Pyridinyl-Thiazole Carboxylic Acids

The unique chemical architecture of this compound, which incorporates both a pyridine and a thiazole ring system linked to a carboxylic acid moiety, presents a distinct analytical challenge. Thiazole-containing compounds are recognized for their diverse biological activities, making them valuable scaffolds in medicinal chemistry for developing antimicrobial and anti-inflammatory agents.[1] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel compounds, offering unparalleled sensitivity and specificity.[2]

This guide will focus on the application of electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the analysis of this target molecule. ESI is a soft ionization technique particularly well-suited for polar, thermally labile molecules like carboxylic acids, minimizing in-source fragmentation and preserving the molecular ion for subsequent analysis.[3] Tandem mass spectrometry, through collision-induced dissociation (CID), will be explored as a means to generate structurally informative fragment ions, enabling the unambiguous identification of the analyte.[4]

Foundational Principles: Ionization and Fragmentation

The mass spectrometric behavior of this compound is dictated by the chemical properties of its constituent functional groups. The presence of the basic pyridine nitrogen and the acidic carboxylic acid group allows for facile ionization in both positive and negative ion modes.

-

Positive Ion Mode ([M+H]⁺): The pyridine nitrogen is the most likely site of protonation in positive ion mode ESI, forming the [M+H]⁺ species.

-

Negative Ion Mode ([M-H]⁻): The carboxylic acid group will readily deprotonate in negative ion mode ESI to form the [M-H]⁻ ion.[5]

The choice between positive and negative ion mode will depend on the specific analytical goals, such as sensitivity and the information gleaned from fragmentation patterns.

Collision-induced dissociation (CID) of the precursor ion induces fragmentation at the most energetically labile bonds.[6] For this compound, fragmentation is anticipated to occur at several key locations:

-

Loss of the Carboxylic Acid Group: A characteristic fragmentation pathway for carboxylic acids is the neutral loss of CO₂ (44 Da) or the entire COOH radical (45 Da).[7]

-

Cleavage of the Heterocyclic Rings: Both the thiazole and pyridine rings can undergo ring-opening and subsequent fragmentation, yielding characteristic product ions.[8][9] The relative stability of the pyrimidine ring compared to the thiazole ring in similar structures suggests that the thiazole ring may fragment more readily.[9]

Experimental Workflow and Protocols

The following sections detail a step-by-step methodology for the mass spectrometric analysis of this compound.

Sample Preparation

Proper sample preparation is critical to ensure high-quality data and prevent instrument contamination.

Protocol:

-

Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.[10]

-

Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (see section 3.2) to a final concentration in the range of 1-10 µg/mL. The optimal concentration should be determined empirically.

-

Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter before injection to prevent clogging of the LC-MS system.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid chromatography is employed to separate the analyte from any impurities and deliver it to the mass spectrometer in a suitable solvent stream.

Table 1: Suggested LC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for polar heterocyclic compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase promotes protonation for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |

| Gradient | 5-95% B over 10 minutes | A generic gradient suitable for initial method development. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Volume | 5 µL | A typical injection volume for analytical LC-MS. |

| Column Temperature | 40 °C | Can improve peak shape and reproducibility. |

| Ionization Source | Electrospray Ionization (ESI) | Optimal for polar, non-volatile compounds.[3] |

| Polarity | Positive and Negative | Both modes should be evaluated for optimal sensitivity and fragmentation. |

| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | Typical starting values; should be optimized for the specific instrument. |

| Source Temperature | 120 °C | Should be optimized to ensure efficient desolvation without thermal degradation.[5] |

| Desolvation Gas Flow | 600 L/hr | Aids in the evaporation of the solvent from the ESI droplets.[3] |

| Cone Voltage | 30 V | A key parameter to optimize for maximizing the precursor ion intensity. |

| Mass Range | m/z 50-500 | Sufficient to cover the expected precursor and fragment ions. |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

MS/MS analysis is performed to induce fragmentation of the isolated precursor ion and generate a characteristic fragmentation spectrum.

Protocol:

-

Precursor Ion Selection: In the MS/MS experiment, the [M+H]⁺ or [M-H]⁻ ion of this compound is selected in the first mass analyzer.

-

Collision-Induced Dissociation (CID): The selected precursor ion is subjected to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell.[4]

-

Collision Energy Optimization: The collision energy should be ramped (e.g., 10-40 eV) to observe the formation and evolution of fragment ions. This allows for the identification of both low-energy and high-energy fragmentation pathways.

-

Fragment Ion Analysis: The resulting fragment ions are mass-analyzed in the second mass analyzer to generate the MS/MS spectrum.

Predicted Fragmentation Pathways

Based on the known fragmentation patterns of related heterocyclic carboxylic acids, the following fragmentation pathways are proposed for this compound.[7][9][11]

Positive Ion Mode ([M+H]⁺) Fragmentation

The protonated molecule is expected to have a mass-to-charge ratio (m/z) corresponding to the addition of a proton to the molecular weight of the neutral molecule. The primary fragmentation is anticipated to be the loss of the carboxylic acid group as either water and carbon monoxide or as formic acid. Subsequent fragmentation of the pyridinyl-thiazole core is also expected.

Table 2: Predicted Fragment Ions in Positive Ion Mode

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Decarboxylated and dehydrated pyridinyl-thiazole |

| [M+H]⁺ | [M+H - CO₂]⁺ | CO₂ | Protonated 4-pyridin-4-yl-1,3-thiazole |

| [M+H]⁺ | [M+H - HCOOH]⁺ | HCOOH | Pyridinyl-thiazole cation |

| [M+H - CO₂]⁺ | Pyridine fragment | Thiazole ring fragment | Protonated pyridine |

| [M+H - CO₂]⁺ | Thiazole fragment | Pyridine ring fragment | Protonated thiazole |

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative ion mode, the deprotonated molecule is the precursor ion. The primary fragmentation is expected to be the loss of carbon dioxide.

Table 3: Predicted Fragment Ions in Negative Ion Mode

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| [M-H]⁻ | [M-H - CO₂]⁻ | CO₂ | Deprotonated 4-pyridin-4-yl-1,3-thiazole |

| [M-H - CO₂]⁻ | Pyridine fragment | Thiazole ring fragment | Deprotonated pyridine |

| [M-H - CO₂]⁻ | Thiazole fragment | Pyridine ring fragment | Deprotonated thiazole |

Data Visualization

Visual representations of the experimental workflow and proposed fragmentation pathways can aid in understanding the analytical process.

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Proposed positive ion mode fragmentation pathway.

Caption: Proposed negative ion mode fragmentation pathway.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By following the detailed protocols for sample preparation, LC-MS, and MS/MS analysis, researchers can confidently characterize this and structurally related compounds. The proposed fragmentation pathways, grounded in the established principles of mass spectrometry for heterocyclic carboxylic acids, offer a solid foundation for the interpretation of experimental data. As with any analytical method development, empirical optimization of the suggested parameters is encouraged to achieve the best possible results for specific instrumentation and research objectives.

References

-

Kubica, P., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. Available at: [Link]

-

Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Available at: [Link]

-

McMaster, M. (2013). Mass Spectrometry analysis of Small molecules. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

-

Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. Available at: [Link]

-

Chem-Impex (n.d.). Thiazole-2-carboxylic acid. Available at: [Link]

-

Gamoh, K., et al. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. Available at: [Link]

-

Mass Spectrometry Research Facility (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

-

ACS Publications (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Available at: [Link]

-

Wikipedia (n.d.). Collision-induced dissociation. Available at: [Link]

-

YouTube (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 5. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. article.sapub.org [article.sapub.org]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. researchgate.net [researchgate.net]

Infrared spectroscopy of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of three distinct functional moieties—a pyridine ring, a thiazole ring, and a carboxylic acid—results in a complex and information-rich vibrational spectrum. This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectral features, a robust experimental protocol for data acquisition, and insights into the structural information that can be derived from IR analysis.

Introduction: The Significance of a Multifunctional Scaffold

This compound belongs to a class of heterocyclic compounds that are pivotal in modern pharmaceutical research. The thiazole ring is a core component in numerous drugs, noted for a wide range of biological activities including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2] Similarly, the pyridine moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and other molecular interactions.[3] The combination of these rings with a carboxylic acid group creates a versatile molecule that can serve as a key intermediate in the synthesis of complex, biologically active compounds.[4]

Given its importance, the precise structural characterization of this molecule is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly effective method for confirming the presence of key functional groups and probing the molecule's structural integrity. This guide elucidates the principles and practices required to leverage IR spectroscopy for the definitive analysis of this compound.

Molecular Structure and Key Vibrational Moieties

The infrared spectrum of this compound is a superposition of the vibrational modes of its constituent parts. Understanding the expected absorptions from each moiety is the foundation of spectral interpretation.

Caption: Molecular structure highlighting the three key functional groups.

Interpreting the Infrared Spectrum: A Guided Analysis

The analysis of the IR spectrum is best approached by dissecting it into regions corresponding to the characteristic vibrations of each functional group.

The Carboxylic Acid Signature: Broad and Unmistakable

The carboxylic acid group provides the most dominant and easily identifiable features in the spectrum.[5] In the solid state, these groups typically exist as hydrogen-bonded dimers, which profoundly influences their vibrational frequencies.

-

O-H Stretching: A very broad and intense absorption band is expected between 2500 and 3300 cm⁻¹.[6][7] This significant broadening is a direct consequence of the strong intermolecular hydrogen bonding in the dimeric form.[8] This band is often so wide that it overlaps with the C-H stretching vibrations.[9]

-

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl stretch is anticipated in the region of 1710 to 1760 cm⁻¹.[5] For hydrogen-bonded dimers, this peak is commonly found around 1710 cm⁻¹.[6] Conjugation with the thiazole ring system may lower this frequency by an additional 20-30 cm⁻¹.[5]

-

C-O Stretching and O-H Bending: The spectrum will also feature bands related to C-O stretching, typically found between 1210-1320 cm⁻¹, and out-of-plane O-H bending, which gives rise to a broad absorption around 910-950 cm⁻¹.[8]

Caption: Dimerization of carboxylic acid groups via hydrogen bonding.

The Heterocyclic Core: Pyridine and Thiazole Vibrations

The region below 1600 cm⁻¹, often called the fingerprint region, contains a wealth of information about the pyridine and thiazole ring systems.

-

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic C=C and C=N stretching vibrations. These typically appear as a series of bands in the 1400-1600 cm⁻¹ range. The vibrational modes of pyridine are analogous to those of a substituted benzene ring.[10] The specific positions of these bands can be sensitive to substitution and interaction with adjacent functional groups.[11]

-

Thiazole Ring Vibrations: The thiazole ring also has characteristic stretching vibrations (C=N, C=C, C-S) that contribute to the complexity of the fingerprint region. These absorptions are generally found between 1300 and 1600 cm⁻¹. The identification of specific thiazole bands can be challenging due to overlap with pyridine and carboxylic acid absorptions, but their presence is confirmed by the overall pattern of peaks in this region.[12]

C-H Vibrations

-

Aromatic C-H Stretching: The C-H stretching vibrations from both the pyridine and thiazole rings are expected to appear as weak to medium intensity bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations give rise to bands in the 675-900 cm⁻¹ region. The exact position of these bands can provide information about the substitution pattern on the aromatic rings.

Summary of Expected IR Absorptions

The following table synthesizes the expected vibrational frequencies for this compound based on established data for its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment | Reference |

| 2500 - 3300 | Strong, Very Broad | ν(O-H) | Carboxylic Acid Dimer | [5][6][8] |

| ~3100 - 3000 | Medium - Weak | ν(C-H) | Aromatic (Pyridine & Thiazole) | |

| ~1710 | Strong, Sharp | ν(C=O) | Carboxylic Acid Dimer, Conjugated | [5][6] |

| ~1600 - 1400 | Medium - Strong | ν(C=C), ν(C=N) | Pyridine & Thiazole Ring Stretching | [10][11] |

| ~1320 - 1210 | Medium | ν(C-O) | Carboxylic Acid | [8][9] |

| ~950 - 910 | Medium, Broad | δ(O-H) out-of-plane | Carboxylic Acid Dimer | [8] |

| ~900 - 675 | Medium - Strong | δ(C-H) out-of-plane | Aromatic Bending |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum, a standardized protocol is essential. The following describes the Attenuated Total Reflectance (ATR) method, a common and robust technique for solid samples.

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer with a Diamond or Germanium ATR accessory.

-

This compound sample (solid, finely ground).

-

Spatula.

-

Isopropyl alcohol or other suitable solvent for cleaning.

-

Lint-free wipes.

Step-by-Step Workflow

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has reached thermal equilibrium.

-

Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropyl alcohol. Allow the solvent to fully evaporate.

-

-

Background Collection (Self-Validation):

-

With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

-

Typical parameters: 16-32 scans, 4 cm⁻¹ resolution.

-

-

Sample Application:

-

Place a small amount (typically 1-5 mg) of the finely ground solid sample onto the center of the ATR crystal.

-

Engage the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

-

Sample Spectrum Collection:

-

Using the same parameters as the background scan, collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Cleaning:

-

Perform an ATR correction if required by the software to account for the wavelength-dependent depth of penetration of the IR beam.

-

Clean the ATR crystal and press thoroughly with solvent and a wipe, ensuring no sample residue remains for the next measurement.

-

Caption: Standard workflow for FTIR data acquisition using an ATR accessory.

Conclusion: A Tool for Synthesis and Quality Control

Infrared spectroscopy is an indispensable tool for the structural verification of this compound. The characteristic broad O-H stretch, the strong carbonyl absorption, and the complex fingerprint of the heterocyclic rings provide a unique spectral signature. This allows researchers to rapidly confirm the successful synthesis of the target molecule, assess its purity, and monitor its transformations in subsequent chemical reactions. For professionals in drug development, this technique is a cornerstone of quality control, ensuring the identity and consistency of key pharmaceutical intermediates.

References

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

-

Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

-

MySkinRecipes. 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid. [Link]

-

Bulletin of the Chemical Society of Japan. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. [Link]

-

National Institutes of Health. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

RSC Publishing. The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. [Link]

-

ACS Omega. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. [Link]

-

MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. [Link]

-

PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

The Journal of Chemical Physics. (1942). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. [Link]

- Google Patents. Processes for preparing thiazole carboxylic acids.

-

ResearchGate. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

ResearchGate. (2021). Derivatives from Thiazole Derivative. [Link]

-

MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

-

International Journal of Chemical Sciences. Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthy lmethanone Derivatives. [Link]

-

Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

-

AIP Publishing. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. [Link]

-

Wikipedia. Pyridine. [Link]

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid [myskinrecipes.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents | MDPI [mdpi.com]

A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid

Introduction: The Imperative for Purity in Drug Development

In the landscape of modern drug discovery and development, the molecular building blocks used to construct active pharmaceutical ingredients (APIs) are of paramount importance. 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid is one such critical intermediate, valued for its versatile thiazole ring structure which is a key pharmacophore in numerous therapeutic agents.[1] The presence of impurities—even in trace amounts—can significantly alter the safety, efficacy, and stability of the final drug product.[2] Therefore, a rigorous and comprehensive purity analysis is not merely a quality control measure; it is a fundamental requirement for regulatory compliance and patient safety.

This guide provides an in-depth, field-proven strategy for the purity analysis of this compound. We will move beyond simple procedural lists to explain the causality behind our analytical choices, grounding our methodologies in the authoritative standards of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Molecular Profile and Anticipated Impurity Landscape

A robust analytical strategy begins with understanding the target molecule and its likely synthetic origins. This compound is typically synthesized via a Hantzsch-type thiazole synthesis or related condensation reactions.[3][4]

Likely Impurity Classes:

-

Process-Related Impurities: Unreacted starting materials (e.g., pyridine-4-carbothioamide), intermediates, and by-products from side reactions.[3][5]

-

Degradation Products: Molecules formed due to chemical changes from exposure to light, temperature, or pH variations during synthesis and storage.[6]

-

Residual Solvents: Organic volatile chemicals used during synthesis and purification that are not completely removed.[7][8]

-

Elemental Impurities: Catalysts and environmental contaminants that may be introduced during the manufacturing process.[9][10]

Understanding this impurity landscape is crucial as it dictates the selection of orthogonal analytical techniques required to build a complete and trustworthy purity profile.

The Orthogonal Analytical Workflow: A Multi-faceted Approach to Purity

No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound approach employs multiple, orthogonal (different and independent) methods to analyze various aspects of the sample. This ensures that impurities missed by one technique are detected by another. Our strategy integrates several key analyses to create a self-validating system.

Caption: Orthogonal workflow for comprehensive purity analysis.

Primary Assay and Impurity Profiling by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the cornerstone of purity analysis for this type of molecule. It excels at separating the main component from its organic impurities and allows for precise quantification.

Expert Rationale for Method Development

-

Column Choice: A C18 stationary phase is the logical starting point. Its nonpolar nature provides excellent retention for the aromatic rings in the target molecule, while allowing for effective separation based on subtle differences in polarity among impurities.

-

Mobile Phase: A buffered aqueous mobile phase with an organic modifier (like acetonitrile) is ideal. The carboxylic acid and pyridine moieties have pH-dependent ionization. Buffering the mobile phase (e.g., with phosphate or formate at an acidic pH of ~3) suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[11]

-

Gradient Elution: A gradient program, where the percentage of the organic solvent is increased over time, is superior to an isocratic method. It ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted efficiently within a reasonable run time.

-

Detector: A UV detector is chosen due to the strong chromophores (pyridine and thiazole rings) in the molecule, which provide high sensitivity.

Step-by-Step Experimental Protocol: RP-HPLC

-

System Preparation:

-

HPLC System: A validated HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 5% B

-

2-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-25.1 min: 95% to 5% B

-

25.1-30 min: 5% B (Re-equilibration)

-

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

-

-

Analysis and Data Processing:

-

Inject a blank (diluent), a standard solution of known concentration, and the test sample.

-

Integrate all peaks. Calculate the purity by area percent normalization, excluding the blank peaks.

-

Method Validation: Ensuring Trustworthiness

The described HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][13]

| Validation Parameter | Acceptance Criteria | Rationale |

| Specificity | The main peak is resolved from all impurity peaks (Resolution > 2.0).[14] | Ensures the method can accurately measure the analyte without interference. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of concentrations. | Confirms a direct relationship between detector response and concentration. |

| Accuracy | % Recovery between 98.0% and 102.0% for spiked samples. | Proves the method's ability to measure the true value. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections. | Demonstrates consistency of results for repeated analyses. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | Defines the lowest concentration that can be reliably quantified. |

Confirmatory & Identification Techniques

While HPLC quantifies impurities, it does not identify them. For this, we turn to mass spectrometry and NMR.

Impurity Identification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of unknown impurities.[15] By coupling the HPLC separation directly to a mass spectrometer, we can obtain the exact mass of each impurity peak.

Workflow:

-

The HPLC method is adapted for MS-compatible mobile phases (e.g., using formic acid instead of non-volatile phosphate buffers).[16]

-

As each impurity elutes from the column, it is ionized and its mass-to-charge ratio (m/z) is determined, providing the molecular weight.

-

Tandem MS (MS/MS) is then used to fragment the impurity ions, creating a unique fragmentation pattern that acts like a "fingerprint," which helps in deducing the chemical structure.[17][18]

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation of the main component and can help identify major impurities.[19][20]

-

¹H NMR: Confirms the presence and connectivity of protons, providing information on the pyridine and thiazole ring systems.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. The spectral data for the synthesized compound must match reference spectra or theoretical predictions to confirm its identity.[4][21]

Analysis of Specific Impurity Classes

Residual Solvents by GC-Headspace

Organic solvents used in the synthesis must be controlled according to their toxicity.[22] The standard method for this is Gas Chromatography (GC) with a headspace autosampler, following the procedures outlined in USP <467>.[7][23] This method is highly effective for separating and quantifying volatile organic compounds.

Elemental Impurities by ICP-MS

Metallic catalysts or contaminants from equipment can be present.[9] These are controlled based on their Permitted Daily Exposure (PDE) as defined in USP <232>.[24][25] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the required technique due to its exceptional sensitivity for detecting trace metals.[10][26]

Data Integration and Final Purity Assignment

The final purity value is not derived from a single measurement. It is a composite assessment that integrates data from all orthogonal techniques. A Certificate of Analysis (CoA) should report:

-

Purity by HPLC: The area percent value of the main peak.

-

Identity: Confirmed by NMR and Mass Spectrometry.

-

Organic Impurities: A list of all specified impurities above the reporting threshold (typically >0.05% as per ICH Q3A).[27]

-

Residual Solvents: Levels of any detected solvents, reported in ppm, with a statement of compliance with USP <467> limits.[28]

-

Elemental Impurities: A statement of compliance with USP <232> limits.

Conclusion

The purity analysis of this compound is a multi-step, scientifically rigorous process. By employing an orthogonal analytical strategy grounded in established regulatory guidelines, we can build a comprehensive and trustworthy purity profile. This approach, which combines the quantitative power of HPLC with the identification capabilities of MS and NMR, and the specific safety tests for residual solvents and metals, ensures that this critical building block meets the high standards required for pharmaceutical development.

References

-

Khan, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. Available at: [Link]

-

ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Available at: [Link]

-

Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu Scientific Instruments. Available at: [Link]

-

Abdelhamid, A. O., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules. Available at: [Link]

-

Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

-

Al-Suaily, K., et al. (2023). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available at: [Link]

-

USP. (n.d.). <232> Elemental Impurities—Limits. US Pharmacopeia. Available at: [Link]

-

USP. (n.d.). <467> Residual Solvents. USP-NF. Available at: [Link]

-

Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry. Available at: [Link]

-

El-Metwaly, N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

-

Farmacia Journal. (2015). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents. Farmacia Journal. Available at: [Link]

-

ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]

-

USP. (2019). <467> Residual Solvents. USP-NF. Available at: [Link]

-

Głowacki, R., et al. (2018). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules. Available at: [Link]

-

Bouzayani, N., et al. (2023). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. PMC - NIH. Available at: [Link]

-

FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration. Available at: [Link]

-

Agilent. (n.d.). All About USP 467 Residual Solvent: Regulatory and Application Updates. Agilent Technologies. Available at: [Link]

-

USP. (2013). <232> Elemental Impurities—Limits 1. US Pharmacopeia. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. SIELC Technologies. Available at: [Link]

- Google Patents. (1966). Processes for preparing thiazole carboxylic acids. Google Patents.

-

Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek Group. Available at: [Link]

-

Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. Available at: [Link]

-

ResearchGate. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. ResearchGate. Available at: [Link]

-

Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]

-

Separation Science. (2023). Learn how to conduct structural analysis of impurities in pharmaceuticals. Separation Science. Available at: [Link]

-

FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. Available at: [Link]

-

Zhang, L., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica. Available at: [Link]

-

Lejan Team. (n.d.). Impurities in New Drug Substances Q3A(R2). Lejan Team. Available at: [Link]

-

Jordi Labs. (n.d.). USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products. Jordi Labs. Available at: [Link]

-

SCISPEC. (n.d.). USP <467> Residual solvent determination in pharmaceutical products. SCISPEC. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PubMed Central. Available at: [Link]

-

Fisher Scientific. (n.d.). USP <232>, <233> & <2232> Elemental Impurities. Fisher Scientific. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Available at: [Link]

-

International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]

-

ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

-

YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

-

YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). YouTube. Available at: [Link]

-

IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Available at: [Link]

-

Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

-

MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jpionline.org [jpionline.org]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ikev.org [ikev.org]

- 6. lejan-team.com [lejan-team.com]

- 7. uspnf.com [uspnf.com]

- 8. uspnf.com [uspnf.com]

- 9. usp.org [usp.org]

- 10. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]

- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 12. fda.gov [fda.gov]

- 13. fda.gov [fda.gov]

- 14. chemrevlett.com [chemrevlett.com]

- 15. synthinkchemicals.com [synthinkchemicals.com]

- 16. sepscience.com [sepscience.com]

- 17. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 18. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. scispec.co.th [scispec.co.th]

- 23. agilent.com [agilent.com]

- 24. usp.org [usp.org]

- 25. jordilabs.com [jordilabs.com]

- 26. fishersci.co.uk [fishersci.co.uk]

- 27. database.ich.org [database.ich.org]

- 28. usp.org [usp.org]

The Pyridinyl-Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The confluence of distinct heterocyclic rings into a single molecular framework is a cornerstone of modern medicinal chemistry, often leading to synergistic or novel pharmacological activities. Among these hybrid structures, pyridinyl-thiazole derivatives have emerged as a particularly versatile and potent class of compounds. The pyridine ring, a ubiquitous nitrogen-containing heterocycle, is the second most common in drugs approved by the US FDA, prized for its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl group.[1] The thiazole ring, a five-membered sulfur and nitrogen-containing heterocycle, is a key component of natural products like vitamin B1 (thiamine) and is recognized for its broad spectrum of biological activities.[2]

The fusion of these two pharmacophores creates a scaffold with unique electronic and steric properties, enabling interaction with a wide array of biological targets. This guide provides a comprehensive technical overview of the significant biological activities exhibited by pyridinyl-thiazole derivatives, delves into their mechanisms of action, outlines key structure-activity relationships (SAR), and provides validated experimental protocols for their evaluation.

Anticancer and Antiproliferative Activity: Targeting the Hallmarks of Cancer

Pyridinyl-thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and cytostatic effects across a wide range of human cancer cell lines, including those from lung, colon, breast, and leukemia.[3][4] Their mechanism of action is often multifactorial, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

A primary mechanism underlying the anticancer effects of these derivatives is the inhibition of protein and lipid kinases, enzymes that play a critical role in cell signaling and are often dysregulated in cancer.[3]

-

Tyrosine Kinase Inhibition: Many pyridinyl-thiazole compounds have been shown to inhibit tyrosine kinases. For instance, molecular docking studies have suggested that some derivatives bind effectively to the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in various carcinomas.[5]

-

Other Kinase Targets: Beyond EGFR, these compounds have been found to inhibit a range of other kinases crucial for cancer progression, including c-Met kinase (leukemia), CDK1 (melanoma), PI3Kα (colon cancer), and B-Raf.[3][6][7] The marketed drugs dasatinib (a BCR-ABL kinase inhibitor) and dabrafenib (a B-Raf inhibitor) notably contain a thiazole core, highlighting the scaffold's success in this area.[3]

Below is a simplified representation of a kinase inhibition pathway, a common target for pyridinyl-thiazole derivatives.

Caption: Kinase signaling cascade and points of inhibition by pyridinyl-thiazole derivatives.

Induction of Apoptosis

Several studies have confirmed that pyridinyl-thiazole derivatives can induce programmed cell death, or apoptosis, in cancer cells. Flow cytometry analyses have shown that treatment with these compounds leads to an increase in the apoptotic cell population.[8] This is often accompanied by changes in mitochondrial membrane potential and the activation of key executioner enzymes like caspase-3, indicating the involvement of the intrinsic mitochondrial pathway of apoptosis.[8][9]

Quantitative Data on Anticancer Activity

The antiproliferative potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

| Compound Class/Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,3,4-Thiadiazole-Pyridine Hybrid (4h) | HTC-116 (Colon) | 2.03 ± 0.72 | [5] |

| 1,3,4-Thiadiazole-Pyridine Hybrid (4h) | HepG-2 (Liver) | 2.17 ± 0.83 | [5] |

| Pyridine-Thiazole Hybrid (Compound 3) | HL-60 (Leukemia) | 0.57 | [3][4] |

| B-RafV600E Kinase Inhibitor (Compound 40) | WM266.4 (Melanoma) | 1.24 - 17.1 | [7] |

| Pyridinyl-Thiazole Hydrazone (2m) | A549 (Lung) | > Cisplatin | [8] |

Antimicrobial Activity: A Broad-Spectrum Defense

The pyridinyl-thiazole scaffold is a privileged structure in the development of new antimicrobial agents, demonstrating activity against a wide range of pathogenic bacteria and fungi.[2][10][11] This is particularly crucial in an era of growing antimicrobial resistance.

Antibacterial and Antifungal Efficacy

These derivatives have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal strains like Candida albicans.[10][12] The antimicrobial activity is often dependent on the specific substitutions on the core scaffold, with some derivatives showing potency comparable to or exceeding that of standard drugs like ketoconazole and fluconazole.[13]

Mechanism of Action

While not always fully elucidated, proposed mechanisms include the inhibition of essential enzymes like DNA gyrase and the ability to induce DNA cleavage.[12][14] The combination of the pyridine and thiazole rings appears to facilitate interactions with microbial targets that may not be effectively engaged by either heterocycle alone.

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class/Example | Microorganism | MIC (µg/mL) | Reference |

| Pyridinyl-Thiazole Triazole Derivatives | Gram-positive bacteria | < 3.09 - 500 | [15][16] |

| 4-Pyridine Thiazole Hybrid (4c) | S. aureus, B. cereus | 0.02 mM | [12] |

Below is a standard workflow for screening compounds for antimicrobial activity.

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory and Neuroprotective Potential

Beyond infectious diseases and cancer, pyridinyl-thiazole derivatives have shown promise in modulating biological pathways associated with inflammation and neurodegeneration.

Anti-inflammatory Activity

Certain thiazolo[4,5-b]pyridine derivatives have exhibited pronounced anti-inflammatory effects in in vivo models, such as the carrageenan-induced rat paw edema test.[17] Some compounds have shown efficacy exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.[17] A common in vitro method to screen for this activity is the bovine serum albumin denaturation assay, which measures a compound's ability to prevent protein denaturation, a hallmark of inflammation.[18] Some pyridine- and thiazole-based hydrazides showed inhibitory activity with IC₅₀ values ranging from 46.29 to 100.60 μg/mL in this assay.[18]

Neuroprotective Effects